Acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester

Lipophilicity Drug Design Membrane Permeability

Designing fluorescent probes requiring late-stage carboxylate introduction often faces side reactions. This masked carboxylic acid building block (CAS 89316-64-3) solves that via selective deprotection. • Zero HBD (HBD=0) enables easy chromatographic purification. • Mild basic deprotection releases free acid without disrupting the coumarin ring. • XLogP ≈ 2.3 enhances cell permeability for intracellular delivery. Supplied at ≥98% purity with batch QC and ambient global shipping.

Molecular Formula C13H12O5
Molecular Weight 248.23 g/mol
CAS No. 89316-64-3
Cat. No. B5550572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester
CAS89316-64-3
Molecular FormulaC13H12O5
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC
InChIInChI=1S/C13H12O5/c1-8-5-12(14)18-11-6-9(3-4-10(8)11)17-7-13(15)16-2/h3-6H,7H2,1-2H3
InChIKeyYTGRPSJZLPPIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, [(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, Methyl Ester (CAS 89316-64-3): A Coumarin-Based Intermediate for Procuring Research-Grade Fluorescent Probes and Bioactive Derivatives


Acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester (CAS 89316-64-3), also referred to as methyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate, is a synthetic coumarin derivative with the molecular formula C₁₃H₁₂O₅ and a molecular weight of 248.23 g/mol . The compound features a 4-methylcoumarin core functionalized at the 7-position with a methyl ester-terminated oxyacetate side chain. It is primarily employed as a versatile intermediate in the synthesis of more complex coumarin-based fluorescent probes, enzyme substrates, and bioactive molecules [1]. Its computed physicochemical properties include zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds, distinguishing it from the corresponding free acid (CAS 64700-15-8) which possesses one hydrogen bond donor and three rotatable bonds [2].

Why Generic Substitution of Related 4-Methylcoumarin Derivatives Fails for Scientific Procurement Involving CAS 89316-64-3


Substituting acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester with the free carboxylic acid (7-(carboxymethoxy)-4-methylcoumarin, CAS 64700-15-8) or other 7-substituted 4-methylcoumarin analogs without rigorous justification introduces quantifiable differences in lipophilicity, hydrogen-bonding capacity, and reactivity that can alter downstream synthetic yields, enzyme inhibition profiles, and fluorescent properties [1]. For example, the methyl ester exhibits zero hydrogen bond donors compared to one in the free acid, directly impacting membrane permeability and passive diffusion in cellular assays . Furthermore, the ester serves as a protected form of the carboxylic acid, enabling selective deprotection under controlled conditions—a capability absent in the free acid or the 7-acetoxy analog (4-methylumbelliferyl acetate, CAS 2747-05-9), which releases 4-methylumbelliferone upon esterase cleavage rather than the oxyacetic acid moiety . These differences preclude simple one-to-one replacement in enzyme substrate design, fluorescent probe construction, or structure-activity relationship studies.

Quantitative Differentiation Evidence Guide for Acetic Acid, [(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, Methyl Ester (CAS 89316-64-3)


Increased Lipophilicity Versus the Free Acid: XLogP3 Comparison

The methyl ester (CAS 89316-64-3) possesses a computed XLogP3 of approximately 2.3, which is higher than the corresponding free acid 7-(carboxymethoxy)-4-methylcoumarin (CAS 64700-15-8) with an XLogP3 of 1.8 [1][2]. This difference arises from the absence of the ionizable carboxylic acid proton in the ester, resulting in reduced polarity and enhanced lipophilicity.

Lipophilicity Drug Design Membrane Permeability

Zero Hydrogen Bond Donors: Advantage for Passive Diffusion and Prodrug Design

The target methyl ester contains zero hydrogen bond donors (HBD = 0), whereas the free acid comparator (CAS 64700-15-8) possesses one hydrogen bond donor (HBD = 1) [1]. According to Lipinski's Rule of Five, compounds with fewer HBDs exhibit improved oral bioavailability and passive membrane permeation.

Hydrogen Bonding Prodrug Design ADME

Distinct Enzyme Inhibition Profile Versus Hydrazide and Amide Derivatives on Aldehyde Dehydrogenase

In aldehyde dehydrogenase (ALDH) inhibition assays, structurally related coumarin derivatives display markedly different inhibition percentages at equivalent concentrations. While the target methyl ester itself lacks published direct ALDH inhibition data, its close analogs—the acetamide derivative and the propanoic acid derivative—show inhibition of 71.5% and 6.1% at 0.01 mM, respectively, against human ALDH [1]. This 11.7-fold difference in inhibitory potency between analogs differing only in the side-chain terminus underscores that the methyl ester cannot be interchanged with amide or carboxylic acid derivatives without altering biological readout.

Enzyme Inhibition Aldehyde Dehydrogenase Coumarin SAR

Rotatable Bond Count Difference Impacts Conformational Flexibility and Molecular Recognition

The target methyl ester has four rotatable bonds, compared to three rotatable bonds for the free acid (CAS 64700-15-8) [1]. The additional rotatable bond in the ester arises from the methoxy group of the methyl ester, increasing conformational entropy and potentially affecting binding to protein targets.

Conformational Flexibility Molecular Recognition Entropy

Recommended Application Scenarios for Procuring Acetic Acid, [(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, Methyl Ester (CAS 89316-64-3)


Synthesis of Coumarin-Based Fluorescent Probes Requiring a Protected Carboxylic Acid Handle

The methyl ester functionality serves as a masked carboxylic acid that can be selectively deprotected under mild basic conditions without affecting the coumarin lactone ring. This property is critical for constructing fluorescent sensors where a free carboxylate is ultimately required for metal ion chelation or biomolecule conjugation but must be introduced at a late synthetic stage to avoid side reactions. The zero hydrogen bond donor count (HBD = 0) of the methyl ester facilitates chromatographic purification in organic solvent systems, unlike the free acid which requires ion-pairing or acidic mobile phases.

Structure-Activity Relationship (SAR) Studies on Coumarin-Based Enzyme Inhibitors

When exploring the SAR of 7-oxyacetate coumarin derivatives against enzymes such as laccase or aldehyde dehydrogenase, the methyl ester represents a key member of the ester series bridging the free acid and larger alkyl esters. Data from BRENDA indicate that closely related amide and acid analogs exhibit inhibition percentages ranging from 6.1% to 71.5% at 0.01 mM against human ALDH [1], demonstrating that the terminal functional group dramatically modulates potency. Systematic procurement of the methyl ester alongside the ethyl, isopropyl, and free acid analogs enables quantitative mapping of the ester steric and electronic contributions to inhibitory activity.

Development of Cell-Permeable Prodrugs Based on the Coumarin Scaffold

The enhanced lipophilicity of the methyl ester (estimated XLogP3 ≈ 2.3) compared to the free acid (XLogP3 = 1.8) [2][3] supports its use as a prodrug intermediate. The ester can traverse cell membranes more efficiently and undergo intracellular hydrolysis by esterases to release the active carboxylic acid form. This strategy is particularly relevant for 4-methylcoumarin derivatives where the 7-oxyacetic acid moiety is the pharmacophore but requires transient masking for cellular uptake.

DFT Computational Studies and Quantum Chemical Parameter Benchmarking

The compound has been explicitly characterized by Density Functional Theory (DFT) methods in published quantum chemical studies, including HOMO-LUMO energy calculations, molecular orbital spatial mapping, and standardized molecular geometry optimization [4]. Researchers procuring this exact compound for computational chemistry validation or for use as a reference standard in DFT benchmarking benefit from the existing published theoretical framework that supports direct comparison between experimental and calculated properties.

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